

# An In-depth Technical Guide to the CDK/CRK Inhibitor RGB-286147

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## Compound of Interest

Compound Name: **RGB-286147**

Cat. No.: **B1679313**

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## Abstract

**RGB-286147** is a potent and selective, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).<sup>[1]</sup> Extensive research has demonstrated its ability to induce cell cycle arrest, inhibit DNA replication, and trigger apoptosis in a broad range of tumor cell lines, including those that are non-cycling.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of **RGB-286147**, supported by quantitative data and detailed experimental protocols.

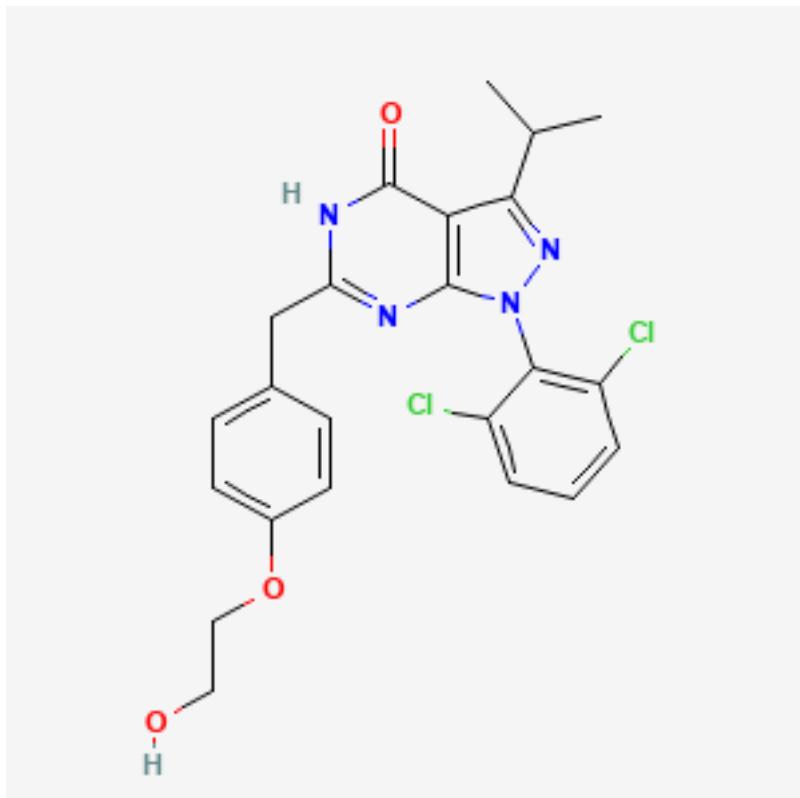
## Chemical Structure and Properties

**RGB-286147**, a pyrazolo[3,4-d]pyrimidin-4-one derivative, possesses a well-defined chemical structure that contributes to its specific kinase inhibitory activity.

- IUPAC Name: 1-(2,6-Dichlorophenyl)-1,5-dihydro-6-((4-(2-hydroxyethoxy)phenyl)methyl)-3-(1-methylethyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
- CAS Number: 784211-09-2
- Molecular Formula: C<sub>23</sub>H<sub>22</sub>Cl<sub>2</sub>N<sub>4</sub>O<sub>3</sub>
- Molecular Weight: 473.35 g/mol

- SMILES String: CC(C)c1nnnc2c(N(c3c(Cl)cccc3Cl)C(=O)c2n1)Cc4ccc(OCCO)cc4

Chemical Structure:



## Mechanism of Action

**RGB-286147** exerts its anti-tumor effects primarily through the competitive inhibition of the ATP-binding pocket of a specific subset of kinases, predominantly within the CDK and CRK families. This inhibition disrupts the normal progression of the cell cycle and activates apoptotic pathways.

## Kinase Inhibition Profile

**RGB-286147** has been shown to inhibit a range of kinases with varying potencies. The half-maximal inhibitory concentrations ( $IC_{50}$ ) for several key kinases are summarized in the table below.

Kinase Target	IC <sub>50</sub> (nM)
CDK1/cyclin B	48
CDK2/cyclin E	15
CDK3/cyclin E	9
CDK4/cyclin D1	839
CDK5/p35	10
CDK6/cyclin D3	282
CDK7/cyclin H/MAT1	71
CDK9/cyclin T1	9
GSK3 $\beta$	754

Data compiled from multiple sources.

## Cellular Effects

The inhibition of key CDKs by **RGB-286147** leads to a cascade of cellular events, culminating in the suppression of tumor cell growth and proliferation.

- Cell Cycle Arrest: Treatment of cancer cells with **RGB-286147** leads to a pronounced arrest in the G1 phase of the cell cycle.<sup>[1]</sup> This is a direct consequence of inhibiting CDKs that are essential for the G1 to S phase transition.
- Inhibition of DNA Replication: By blocking the activity of CDKs required for the initiation and elongation of DNA synthesis, **RGB-286147** effectively halts DNA replication in tumor cells.<sup>[1]</sup>
- Induction of Apoptosis: **RGB-286147** is a potent inducer of apoptosis, or programmed cell death. This is evidenced by the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a key hallmark of apoptosis, in treated cells.<sup>[1]</sup>

## Quantitative Biological Activity

The anti-tumor activity of **RGB-286147** has been quantified across a variety of cancer cell lines. The following table summarizes key growth inhibition ( $GI_{50}$ ) and inhibitory concentration ( $IC_{50}$ ) values.

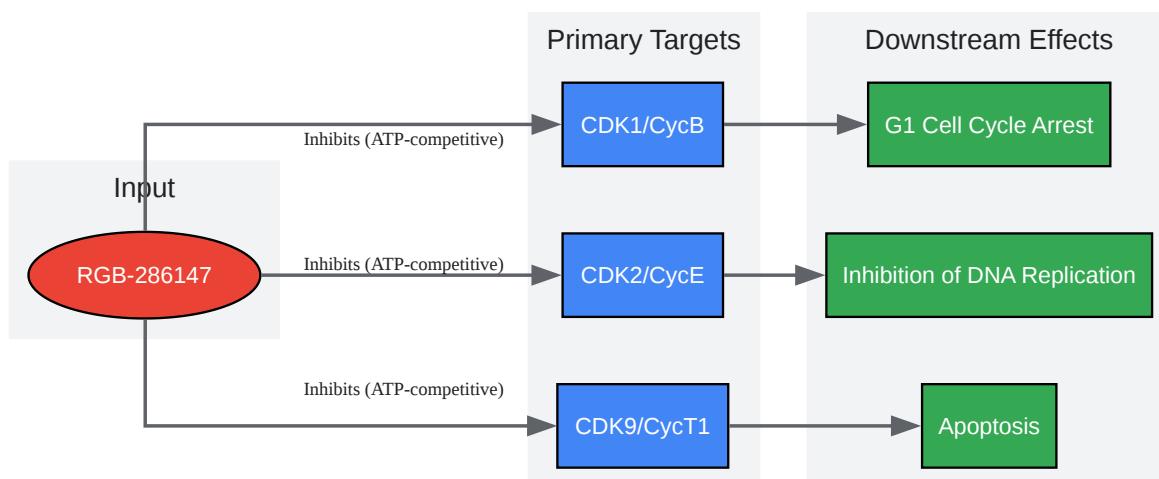
Cell Line	Assay Type	Value (nM)	Exposure Time
HCT116	Cell Viability ( $IC_{50}$ )	57	24 hours
HCT116 (non-cycling)	Growth Inhibition ( $IC_{50}$ )	40	Not specified
60 Tumorigenic Cell Lines	Average Growth Inhibition ( $GI_{50}$ )	<10	48 hours
HCT116	Colony Formation Inhibition ( $IC_{50}$ )	57	Not specified

Data compiled from multiple sources.[\[1\]](#)

## Signaling Pathways and Experimental Workflows

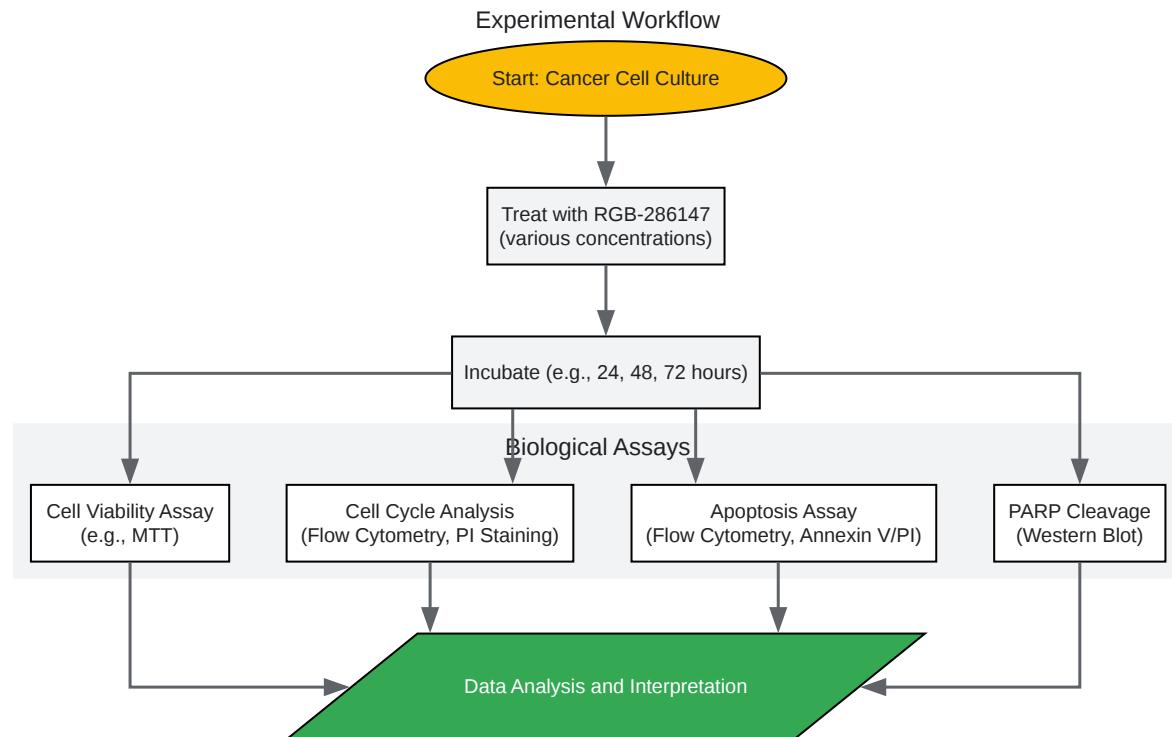
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by **RGB-286147** and a typical experimental workflow for its evaluation.

RGB-28614T Signaling Pathway



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Caption: Signaling pathway of **RGB-286147**.

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Caption: Typical experimental workflow.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **RGB-286147**.

### Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **RGB-286147** on the viability of cancer cell lines, such as HCT116.

- Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells per well in 100  $\mu\text{L}$  of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **RGB-286147** in complete culture medium. Remove the medium from the wells and add 100  $\mu\text{L}$  of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO<sub>2</sub>.
- MTT Addition: Add 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

## Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with **RGB-286147**.

- Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of **RGB-286147** for the desired duration.
- Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.

- Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry: Analyze the samples using a flow cytometer.
- Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

## **Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)**

This protocol is for the detection and quantification of apoptotic cells following treatment with **RGB-286147**.

- Cell Treatment: Treat cells with **RGB-286147** as described for the cell cycle analysis.
- Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
- Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
- Incubation: Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
- Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

## **PARP Cleavage Detection (Western Blot)**

This protocol is for detecting the cleavage of PARP, a hallmark of apoptosis, in cells treated with **RGB-286147**.

- Protein Extraction: Treat cells with **RGB-286147**, harvest, and lyse the cells in RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## Conclusion

**RGB-286147** is a valuable research tool for investigating the roles of CDKs and CRKs in cell cycle regulation and apoptosis. Its potent and selective inhibitory activity makes it a promising candidate for further investigation in the context of anti-cancer drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.

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## References

- 1. SID 26758448 - PubChem [pubchem.ncbi.nlm.nih.gov]
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